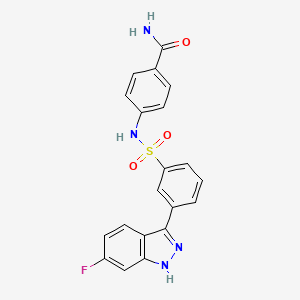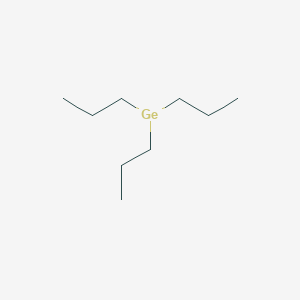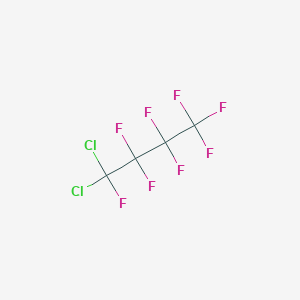![molecular formula C8H16Cl2N2O2 B14746144 (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14746144.png)
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes two 2-chloro-2-methylpropyl groups and an oxidoazaniumylidene moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium typically involves multiple steps, including the formation of the oxidoazaniumylidene group and the introduction of the 2-chloro-2-methylpropyl groups. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale chemical reactors and advanced purification techniques to meet the demand for high-quality material. These methods are designed to optimize the efficiency and cost-effectiveness of the production process while maintaining strict safety and environmental standards.
Analyse Des Réactions Chimiques
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
For example, oxidation reactions may lead to the formation of more oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions, on the other hand, can result in the replacement of one or more functional groups with different substituents, leading to a variety of new compounds with potentially useful properties.
Applications De Recherche Scientifique
The scientific research applications of (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium are diverse and include its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique reactivity and potential as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study specific biochemical pathways or as a tool to investigate the effects of chemical modifications on biological systems.
In medicine, this compound could be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets or pathways involved in disease processes. In industry, this compound may find applications in the development of new materials, catalysts, or other products that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated by its ability to bind to and modulate the activity of these targets, leading to changes in cellular processes and functions.
For example, the compound may interact with enzymes or receptors involved in key biochemical pathways, altering their activity and resulting in downstream effects on cellular metabolism, signaling, or other processes. The precise molecular targets and pathways involved in the compound’s mechanism of action are the subject of ongoing research and may vary depending on the specific context and application.
Comparaison Avec Des Composés Similaires
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups, such as other oxidoazaniumylidene derivatives or compounds with 2-chloro-2-methylpropyl groups.
The comparison of these compounds can reveal differences in their chemical reactivity, biological activity, and potential applications. For example, while some similar compounds may share certain properties with this compound, they may differ in their specific interactions with molecular targets or their suitability for particular applications.
Propriétés
Formule moléculaire |
C8H16Cl2N2O2 |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
(E)-(2-chloro-2-methylpropyl)-[(2-chloro-2-methylpropyl)-oxidoazaniumylidene]-oxidoazanium |
InChI |
InChI=1S/C8H16Cl2N2O2/c1-7(2,9)5-11(13)12(14)6-8(3,4)10/h5-6H2,1-4H3/b12-11+ |
Clé InChI |
SOXNKOZYSPTMCO-VAWYXSNFSA-N |
SMILES isomérique |
CC(C)(C/[N+](=[N+](/CC(C)(C)Cl)\[O-])/[O-])Cl |
SMILES canonique |
CC(C)(C[N+](=[N+](CC(C)(C)Cl)[O-])[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


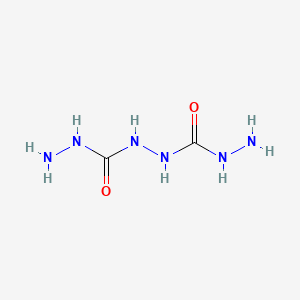

![Benzo[a]phenanthro[9,10-c]naphthacene](/img/structure/B14746077.png)
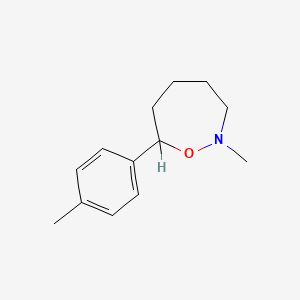
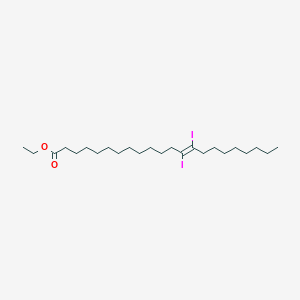
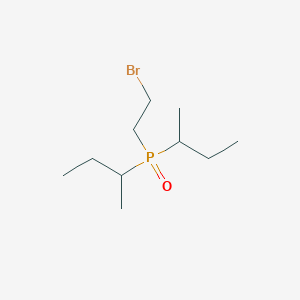
![4-[1-(2-Piperazinyl)butyl]benzoic acid](/img/structure/B14746096.png)
![1-(4-fluorophenyl)-4-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one](/img/structure/B14746122.png)

![3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undeca-1(8),2(6),9-triene](/img/structure/B14746147.png)
